4-Azidobut-1-ene
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Overview
Description
4-Azidobut-1-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a butene chain. This compound is of significant interest in organic synthesis and bioorthogonal chemistry due to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobut-1-ene typically involves the conversion of 4-bromobut-1-ene to this compound through a nucleophilic substitution reaction. The reaction is carried out by treating 4-bromobut-1-ene with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
CH2=CH−CH2−CH2Br+NaN3→CH2=CH−CH2−CH2N3+NaBr
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 4-Azidobut-1-ene undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) is used for nucleophilic substitution.
Major Products:
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 4-aminobut-1-ene.
Substitution: Formation of various substituted butenes depending on the nucleophile used.
Scientific Research Applications
4-Azidobut-1-ene has several applications in scientific research:
Bioorthogonal Chemistry: It is used for site-specific labeling of biomolecules, such as RNA, through strain-promoted azide-alkyne cycloaddition (SPAAC).
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Material Science: It is used in the modification of polymers and materials to introduce azide functionalities for further functionalization.
Mechanism of Action
The mechanism of action of 4-Azidobut-1-ene primarily involves the reactivity of the azide group. In bioorthogonal chemistry, the azide group reacts with alkynes in a cycloaddition reaction to form stable triazoles. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without affecting their native functions .
Comparison with Similar Compounds
4-Azidobut-2-ene: Similar structure but with the azide group attached to a different carbon.
3-Azidoprop-1-ene: Shorter carbon chain with an azide group.
5-Azidopent-1-ene: Longer carbon chain with an azide group.
Uniqueness: 4-Azidobut-1-ene is unique due to its specific carbon chain length and the position of the azide group, which provides distinct reactivity and applications in chemical synthesis and bioorthogonal chemistry.
Properties
IUPAC Name |
4-azidobut-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-3-4-6-7-5/h2H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZXVUUKGSCUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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